4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound It features a complex structure with multiple functional groups, including a triazole ring, a furan ring, and a chloromethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the chloromethylphenoxy group: This step might involve nucleophilic substitution reactions to attach the chloromethylphenoxy group to the furan ring.
Formation of the triazole ring: The triazole ring can be synthesized through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Final assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the furan ring.
Reduction: Reduction reactions could target the triazole ring or the chloromethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including as drugs or diagnostic agents.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE would depend on its specific application. For example, if it is used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[((E)-1-{5-[(2-BROMO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- 4-[((E)-1-{5-[(2-FLUORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
The uniqueness of 4-[((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H13ClN4O2S |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-[(E)-[5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13ClN4O2S/c1-10-3-2-4-13(16)14(10)21-8-12-6-5-11(22-12)7-18-20-9-17-19-15(20)23/h2-7,9H,8H2,1H3,(H,19,23)/b18-7+ |
InChI Key |
RQKIHHLYDSISPI-CNHKJKLMSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)/C=N/N3C=NNC3=S |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCC2=CC=C(O2)C=NN3C=NNC3=S |
Origin of Product |
United States |
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